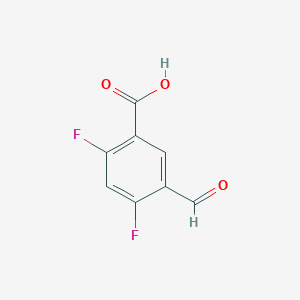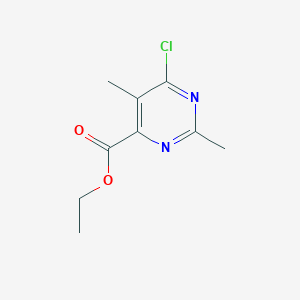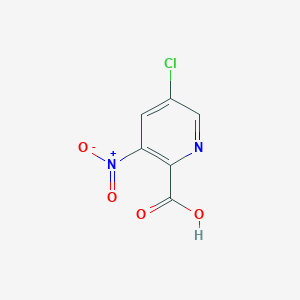
5-Chloro-3-nitropyridine-2-carboxylic acid
概要
説明
5-Chloro-3-nitropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H3ClN2O4 . It plays an important role as a synthetic intermediate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C6H3ClN2O4 . The molecular weight of the compound is 202.55 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical and Chemical Properties Analysis
This compound is soluble in dimethyl sulfoxide . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .科学的研究の応用
Synthesis of Complex Molecules
5-Chloro-3-nitropyridine-2-carboxylic acid serves as a precursor or intermediate in the synthesis of a wide array of compounds. For instance, it has been involved in the synthesis of silver(I) complexes characterized by X-ray diffraction, showing cytotoxic properties against both normal and carcinoma cells (Wang & Shi, 2011). Furthermore, it facilitates the formation of 5-amino- and 7-amino-6-azaoxindole derivatives through efficient synthetic approaches, highlighting its versatility in organic synthesis (Tzvetkov & Müller, 2012).
Molecular Structure and Analysis
Research also delves into the molecular structure and electronic properties of derivatives of this compound, providing insights into their potential applications in material science. Density functional theory (DFT) analysis of 2-amino-5-chloro-3-nitropyridine reveals its promising attributes as a non-linear optical (NLO) material, thanks to its significant hyperpolarizability and dipole moment values (Antony Selvam et al., 2020).
Antiprotozoal Activity
Compounds synthesized from this compound and its derivatives exhibit significant antiprotozoal activity, making them valuable in the development of new treatments for protozoan infections. A study on the synthesis of pyridine thioaryl ethers from pyridine nitro derivatives demonstrated this potential, with several compounds showing high effectiveness against protozoic infections (Fetisov et al., 2021).
Contribution to Pharmaceutical Synthesis
This compound is pivotal in pharmaceutical synthesis, such as in the creation of intermediates for anticancer drugs. The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, a key intermediate for small molecule anticancer drugs, exemplifies its role in facilitating efficient and high-yield synthetic methods (Zhang et al., 2019).
Safety and Hazards
将来の方向性
The future directions of research on 5-Chloro-3-nitropyridine-2-carboxylic acid could involve the development of more robust methods for the selective introduction of multiple functional groups to pyridine . This could lead to the synthesis of a wider range of substituted pyridines with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
作用機序
Target of Action
It’s known that nitropyridines, a class of compounds to which 5-chloro-3-nitropyridine-2-carboxylic acid belongs, are often used as synthetic intermediates . They can participate in various chemical reactions, suggesting that their targets could be diverse depending on the specific context of their use.
Mode of Action
Nitropyridines are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two different organic groups, one being an electrophile and the other a nucleophile . The electrophilic group undergoes oxidative addition with a palladium catalyst, while the nucleophilic group undergoes transmetalation from boron to palladium . It’s plausible that this compound could participate in similar reactions.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it could be involved in the synthesis of various organic compounds. The downstream effects would depend on the specific compounds synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it may participate in are known to require specific reaction conditions . These include the presence of a palladium catalyst and an organoboron reagent, as well as specific temperature and pH conditions .
特性
IUPAC Name |
5-chloro-3-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPFKOHEDBKQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696190 | |
| Record name | 5-Chloro-3-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899423-94-0 | |
| Record name | 5-Chloro-3-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

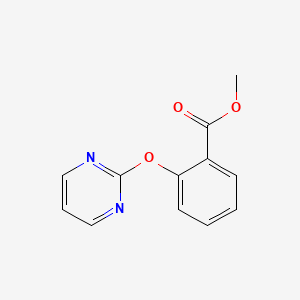


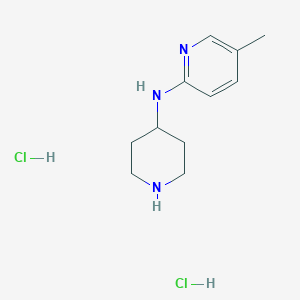
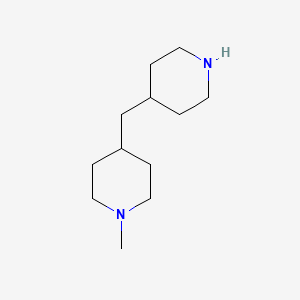
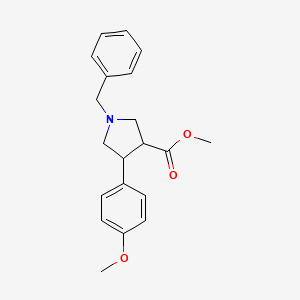

![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)


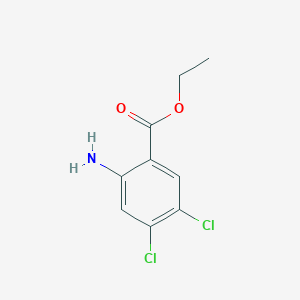
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)
